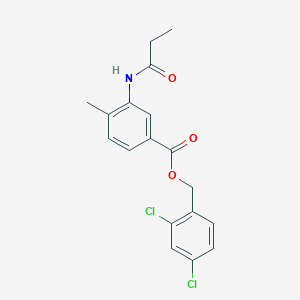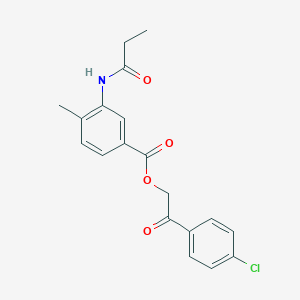![molecular formula C20H19FN2O5 B338912 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE](/img/structure/B338912.png)
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with a molecular formula of C24H20FN3O4. This compound is notable for its unique structure, which includes a fluorophenyl group, a methylbenzoyl group, and an oxoethyl group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzoic acid, which can be synthesized via the Schiemann reaction.
Next, the 4-fluorobenzoic acid is reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylbenzoyl chloride and aminoacetyl chloride under controlled conditions to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and aminoacetyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(((4-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
- 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
Uniqueness
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorophenyl and oxoethyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H19FN2O5 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C20H19FN2O5/c1-13-2-4-15(5-3-13)20(27)23-10-18(25)22-11-19(26)28-12-17(24)14-6-8-16(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)(H,23,27) |
Clé InChI |
HUTZPBFKMXXHEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Séquence |
GGX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















